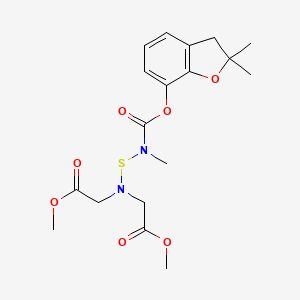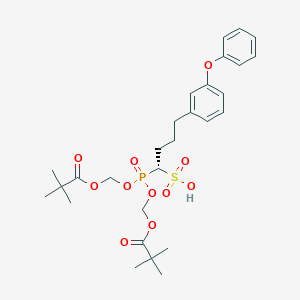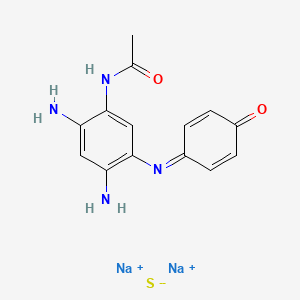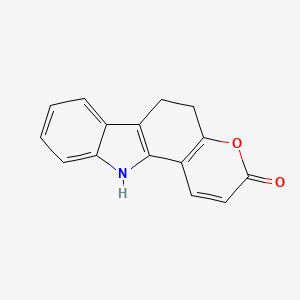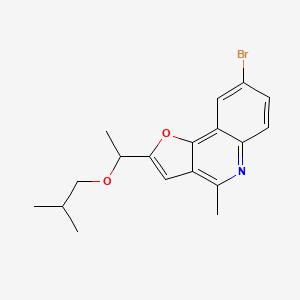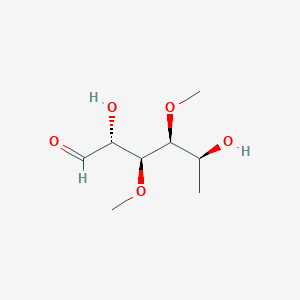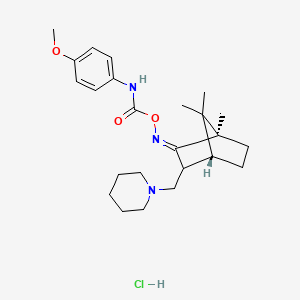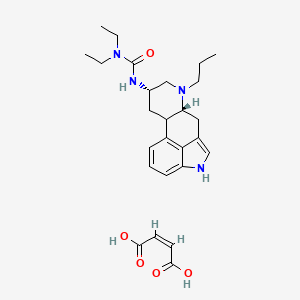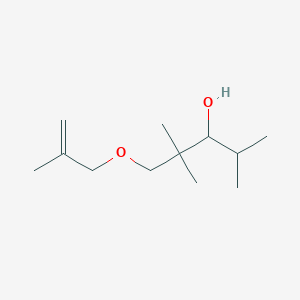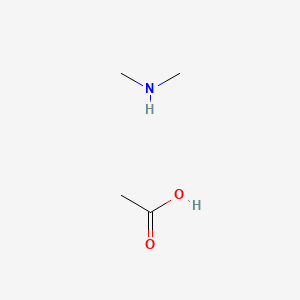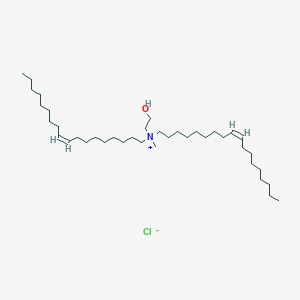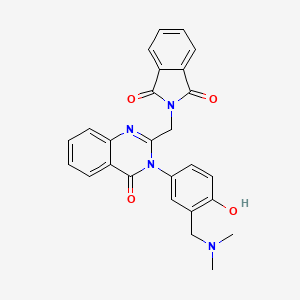
Cbz-Phe-psi((R,S)-cis-epoxide)Gly-Val
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cbz-Phe-psi((R,S)-cis-epoxide)Gly-Val is a synthetic peptide derivative that includes a carbobenzoxy (Cbz) protecting group, phenylalanine (Phe), a pseudo-peptide bond with a cis-epoxide, glycine (Gly), and valine (Val). This compound is of interest in the field of medicinal chemistry and peptide synthesis due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Phe-psi((R,S)-cis-epoxide)Gly-Val typically involves multiple steps:
Protection of Amino Groups: The amino groups of phenylalanine and glycine are protected using the carbobenzoxy (Cbz) group.
Formation of Pseudo-Peptide Bond: The pseudo-peptide bond with the cis-epoxide is formed through a series of reactions involving epoxidation of an alkene precursor.
Coupling Reactions: The protected amino acids are coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Deprotection: The final compound is obtained by removing the protecting groups under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve automated peptide synthesizers, which can efficiently handle the multiple steps of protection, coupling, and deprotection.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the epoxide group.
Reduction: Reduction reactions can target the epoxide group, converting it to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide group, leading to ring-opening and formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) for reducing the epoxide.
Substitution: Nucleophiles like amines or thiols for ring-opening reactions.
Major Products Formed
Diols: From reduction of the epoxide.
Substituted Derivatives: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of complex peptides and peptidomimetics.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for its potential as a therapeutic agent or drug delivery system.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of Cbz-Phe-psi((R,S)-cis-epoxide)Gly-Val involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The peptide backbone may also interact with binding sites, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cbz-Phe-Gly-Val: Lacks the epoxide group, making it less reactive.
Cbz-Phe-psi((R,S)-trans-epoxide)Gly-Val: Contains a trans-epoxide instead of a cis-epoxide, which may affect its reactivity and biological activity.
Cbz-Phe-psi((R,S)-cis-epoxide)Ala-Val: Substitutes glycine with alanine, altering its structural and functional properties.
Uniqueness
Cbz-Phe-psi((R,S)-cis-epoxide)Gly-Val is unique due to the presence of the cis-epoxide group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Propriétés
Numéro CAS |
176442-49-2 |
|---|---|
Formule moléculaire |
C27H33N3O7 |
Poids moléculaire |
511.6 g/mol |
Nom IUPAC |
(2S)-3-methyl-2-[[2-[[2-[(2S,3R)-3-[(1S)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]oxiran-2-yl]acetyl]amino]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C27H33N3O7/c1-17(2)24(26(33)34)30-23(32)15-28-22(31)14-21-25(37-21)20(13-18-9-5-3-6-10-18)29-27(35)36-16-19-11-7-4-8-12-19/h3-12,17,20-21,24-25H,13-16H2,1-2H3,(H,28,31)(H,29,35)(H,30,32)(H,33,34)/t20-,21-,24-,25+/m0/s1 |
Clé InChI |
HWQQUDCAYYKRLO-WIHVIGOGSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)O)NC(=O)CNC(=O)C[C@H]1[C@H](O1)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)CNC(=O)CC1C(O1)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


